molecular formula C12H15N3O4 B8525715 N-(p-nitrobenzoyl)-N'-valerylhydrazine

N-(p-nitrobenzoyl)-N'-valerylhydrazine

Cat. No.: B8525715
M. Wt: 265.26 g/mol
InChI Key: HYBZTMRCXZQPOX-UHFFFAOYSA-N
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Description

N-(p-Nitrobenzoyl)-N'-valerylhydrazine is a hydrazide derivative featuring a p-nitrobenzoyl group linked to a valeryl (pentanoyl) moiety via a hydrazine bridge.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

4-nitro-N'-pentanoylbenzohydrazide

InChI

InChI=1S/C12H15N3O4/c1-2-3-4-11(16)13-14-12(17)9-5-7-10(8-6-9)15(18)19/h5-8H,2-4H2,1H3,(H,13,16)(H,14,17)

InChI Key

HYBZTMRCXZQPOX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-(p-Nitrobenzoyl)-D,L-Phenylalanine Hydrazide (3)

  • Structure : Features a p-nitrobenzoyl group and a phenylalanine residue.
  • Synthesis : Prepared by reacting 2-(p-nitrophenyl)-4-benzyl-Δ²-oxazolin-5-one with hydrazine hydrate (78.35% yield) .
  • Properties : Molecular formula C₁₆H₁₄N₄O₄; IR and NMR data confirm hydrazide and nitro group vibrations. Used as a precursor for thiosemicarbazides and cyclized into 1,3,4-thiadiazoles and 1,2,4-triazoles .
  • Key Difference : The phenylalanine moiety introduces aromaticity, contrasting with the aliphatic valeryl group in the target compound.

3-Nitro-N'-(3-Nitrobenzylidene)Benzohydrazide

  • Structure : Contains dual nitro groups on both benzoyl and benzylidene substituents (C₁₄H₁₀N₄O₅) .
  • Synthesis : Likely involves condensation of 3-nitrobenzohydrazide with 3-nitrobenzaldehyde.

N'-Benzylidene-3-(3-Nitrophenyl)-1H-Pyrazole-5-Carbohydrazide

  • Structure : Combines a benzylidene group with a nitrophenyl-pyrazole core (C₁₇H₁₃N₅O₃) .
  • Properties : The pyrazole ring introduces heterocyclic rigidity, which could influence molecular conformation and target interactions.

Benzaldehyde P-Nitrophenylhydrazone

  • Structure : A hydrazone derivative with a nitrobenzylidene group (C₁₃H₁₁N₃O₂) .
  • Properties : Hydrazones exhibit tautomerism and are often studied for their chelation properties, differing from hydrazides in reactivity and stability.

Structural and Functional Analysis

Molecular Features

Compound Molecular Formula Key Substituents Functional Groups
N-(p-Nitrobenzoyl)-N'-valerylhydrazine C₁₂H₁₄N₄O₄ p-Nitrobenzoyl, valeryl Hydrazide, nitro, aliphatic
N-(p-Nitrobenzoyl)-D,L-phenylalanine hydrazide C₁₆H₁₄N₄O₄ p-Nitrobenzoyl, phenylalanine Hydrazide, nitro, aromatic
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide C₁₄H₁₀N₄O₅ Dual nitro, benzylidene Hydrazide, nitro

Pharmacological Implications

  • Nitrobenzoyl Derivatives : Commonly associated with antitumoral activity, possibly due to nitro group redox properties .
  • Valeryl vs. Aromatic Groups : The valeryl chain in this compound may enhance lipophilicity, improving membrane permeability compared to aromatic analogs. However, this could also affect metabolic stability.

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